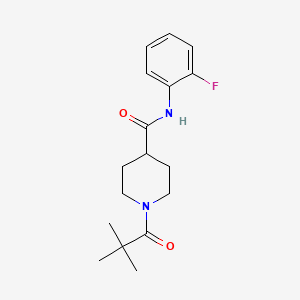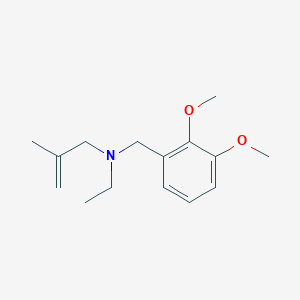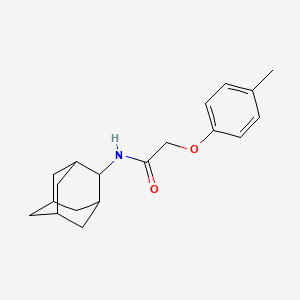
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide, also known as DFP-10825, is a novel small molecule that has gained significant attention in the scientific community due to its potential application in the treatment of various neurological disorders.
Mecanismo De Acción
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's mechanism of action involves its binding to the sigma-1 receptor, resulting in the modulation of various signaling pathways. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, and to enhance neuroprotection by reducing oxidative stress and inflammation. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the release of acetylcholine, reduce oxidative stress and inflammation, and enhance neuroprotection. This compound's binding to the sigma-1 receptor has also been shown to result in the modulation of calcium signaling, leading to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide's advantages for lab experiments include its high purity, stability, and specificity for the sigma-1 receptor. Its synthesis method has been extensively studied and optimized to ensure high yield and purity of the final product. However, its limitations include its low solubility in water and its potential toxicity in high doses.
Direcciones Futuras
For research could include the optimization of its synthesis method to improve its solubility in water, the investigation of its potential toxicity in high doses, and the evaluation of its therapeutic effects in clinical trials. Furthermore, the potential of 1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide as a diagnostic tool for neurological disorders could also be explored, as its binding to the sigma-1 receptor could provide a means of detecting abnormalities in calcium signaling in patients with neurological disorders.
Métodos De Síntesis
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide can be synthesized using a multi-step process, which involves the reaction of 2-fluoroaniline with 2,2-dimethylpropanoic anhydride to form 2,2-dimethyl-N-(2-fluorophenyl)propanamide. This intermediate is then reacted with piperidine-4-carboxylic acid to yield the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to ensure high yield and purity of the final product.
Aplicaciones Científicas De Investigación
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)-4-piperidinecarboxamide has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to bind to the sigma-1 receptor, a protein involved in various cellular processes such as calcium signaling, neuroprotection, and neurotransmitter release. This compound's binding to the sigma-1 receptor has been shown to result in the modulation of various signaling pathways, leading to its potential therapeutic effects in neurological disorders.
Propiedades
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-7-5-4-6-13(14)18/h4-7,12H,8-11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXPNBPHCVHFIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-4-methyl-2-[(3-nitrobenzyl)thio]quinazoline](/img/structure/B5769602.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)


![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)

![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)


![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)
